molecular formula C24H22N4O2 B10871888 3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one

3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No.: B10871888
M. Wt: 398.5 g/mol
InChI Key: PJCPIQSVVDZZQK-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate nucleophiles.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Secondary amines from the reduction of the imine linkage.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis.

Biology and Medicine

The biological activities of quinazolinone derivatives are well-documented, including anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its specific substituents, is being studied for its potential as a therapeutic agent in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes and polymers. Its ability to undergo various chemical reactions makes it a useful component in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxymethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the dimethylamino, phenylmethylene, and phenoxymethyl groups in 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE imparts distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C24H22N4O2/c1-27(2)19-14-12-18(13-15-19)16-25-28-23(17-30-20-8-4-3-5-9-20)26-22-11-7-6-10-21(22)24(28)29/h3-16H,17H2,1-2H3/b25-16+

InChI Key

PJCPIQSVVDZZQK-PCLIKHOPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.